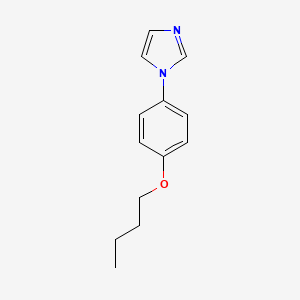

1-(4-Butoxy-phenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-(4-butoxyphenyl)imidazole |

InChI |

InChI=1S/C13H16N2O/c1-2-3-10-16-13-6-4-12(5-7-13)15-9-8-14-11-15/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

QJWFZZZHWWOBNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Butoxy Phenyl 1h Imidazole and Analogues

Established Synthetic Pathways for 1H-Imidazole Core Structures

The imidazole (B134444) ring is a privileged scaffold in organic synthesis. Its construction can be achieved through various established pathways, from classic multi-component reactions to modern catalytic and solvent-free protocols.

Multi-component Reaction Approaches for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. masterorganicchemistry.com This approach is valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. masterorganicchemistry.comnih.gov

One of the most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski imidazole synthesis . This reaction typically involves a 1,2-dicarbonyl compound (like benzil (B1666583) or glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). organic-chemistry.orgguidechem.com The process condenses these components, usually in a solvent like ethanol (B145695) or acetic acid, to form the imidazole ring. A significant modification of this method, which is directly relevant to the synthesis of N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. guidechem.com This allows for the direct installation of a substituent on one of the nitrogen atoms.

Modern MCRs often employ catalysts to improve yields and reaction conditions. For instance, copper iodide (CuI) has been used to catalyze the reaction of benzoin (B196080) or benzil with aldehydes and ammonium (B1175870) acetate (B1210297) (as the ammonia source) to afford 2,4,5-trisubstituted imidazoles in excellent yields and short reaction times. youtube.com Other catalysts, such as ammonium molybdate (B1676688) under microwave irradiation, have also proven effective. smolecule.com

| Reaction Name | Reactants | Typical Catalyst/Conditions | Product Type |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Acetic Acid or Ethanol, Heat | Tri- or Tetra-substituted Imidazoles |

| Copper-Catalyzed MCR | Benzil/Benzoin, Aldehyde, Ammonium Acetate | CuI, Heat | Trisubstituted Imidazoles youtube.com |

| Microwave-Assisted MCR | Benzil, Aldehyde, Ammonium Acetate | (NH4)6Mo7O24·4H2O, Microwave, Solvent-free | Trisubstituted Imidazoles smolecule.com |

Catalytic Synthesis Strategies (e.g., Molecular Iodine Catalysis)

Catalysis is central to modern organic synthesis, offering milder reaction conditions and enhanced efficiency. Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and versatile catalyst for the synthesis of various heterocycles, including imidazoles. utahtech.edu Iodine is believed to act as a mild Lewis acid, activating carbonyl groups towards nucleophilic attack, thereby facilitating the condensation steps required for imidazole ring formation. utahtech.educhegg.com

In a typical iodine-catalyzed synthesis of substituted imidazoles, a mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is heated in a solvent like ethanol with a catalytic amount of iodine. utahtech.edu This method is operationally simple and provides high yields of tri- and tetra-substituted imidazoles. utahtech.edu The use of iodine is also compatible with green chemistry principles, especially when used in environmentally benign solvents like water or in combination with ultrasonication to reduce reaction times.

Furthermore, iodine can be employed in three-component condensations involving an aryl aldehyde, an aminopyridine (or aminopyrazine), and an isocyanide to produce fused imidazole systems like imidazo[1,2-a]pyridines at room temperature. This highlights the broad applicability of iodine catalysis in generating complex imidazole-containing scaffolds.

Solvent-Free Synthetic Protocols for Imidazole Derivatives

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often reducing reaction times and energy consumption. The synthesis of imidazole derivatives has been successfully adapted to these conditions. chemicalbook.comsigmaaldrich.com

One common approach involves grinding the reactants—such as a 1,2-dicarbonyl, an aldehyde, and ammonium acetate—together, sometimes with a solid catalyst, at room temperature or with gentle heating. chemicalbook.comsigmaaldrich.com These methods are noted for their high yields, simple setup, and easy work-up procedures. chemicalbook.com The scope of this method is broad, accommodating both electron-donating and electron-withdrawing groups on the aldehyde, although electron-donating groups tend to give higher yields. sigmaaldrich.com

Microwave-assisted synthesis under solvent-free conditions represents a further enhancement of this strategy. guidechem.com Microwave irradiation can rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating. guidechem.com For example, the ring-opening of phenyl glycidyl (B131873) ether with various imidazoles has been efficiently achieved using this solvent-free, microwave-assisted approach. guidechem.com

Denitrogenative Transformations in Imidazole Synthesis

More recent and advanced strategies for imidazole synthesis involve denitrogenative transformations, where a nitrogen-containing precursor expels N₂ gas as part of the ring-forming or ring-rearrangement process. These methods provide novel entry points to functionalized imidazoles.

One such approach utilizes 5-amino-1,2,3-triazole derivatives as precursors. sigmaaldrich.com Under acidic conditions, these triazoles can undergo a transformation involving intramolecular cyclization, triazole ring-opening, and loss of dinitrogen to form a carbene intermediate, which then rearranges to yield substituted 1H-imidazoles. sigmaaldrich.com Another metal-free approach uses BF₃·Et₂O to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to form a variety of imidazoles. chemicalbook.com

An alternative denitrogenative route involves the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.gov This reaction proceeds through the sequential removal of two nitrogen atoms from the azide source to construct the imidazole ring, offering an efficient method for preparing imidazole-4-carboxylic derivatives. nih.gov

Targeted Synthesis of N-Phenyl-1H-Imidazole Scaffolds

To synthesize the target compound, 1-(4-Butoxy-phenyl)-1H-imidazole, a phenyl group must be attached to a nitrogen atom of the imidazole ring. This can be accomplished either by incorporating the N-phenyl moiety during the initial ring synthesis or by N-arylation of a pre-formed imidazole.

One direct method is a modification of the Debus-Radziszewski reaction, using aniline (B41778) (or a substituted aniline like 4-butoxyaniline) in place of ammonia. guidechem.com This four-component reaction between a 1,2-dicarbonyl, an aldehyde, ammonium acetate, and an aniline derivative can directly yield 1,2,4,5-tetrasubstituted N-aryl imidazoles. organic-chemistry.org

Alternatively, N-arylation of a pre-formed imidazole is a common and versatile strategy. The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an N-H containing heterocycle like imidazole. organic-chemistry.org Modern variations of this reaction employ ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) to enable the coupling to proceed under milder conditions with a broader range of functional groups. Another powerful method is the Chan-Lam coupling , which uses an arylboronic acid as the arylating agent, again catalyzed by a copper salt. This reaction is often tolerant of air and can be run at room temperature.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Modified Debus-Radziszewski | Dicarbonyl, Aldehyde, Amine, NH₄OAc | Acetic Acid, Heat | Direct formation of N-aryl imidazole. guidechem.comorganic-chemistry.org |

| Ullmann Condensation | Imidazole, Aryl Halide (e.g., 1-Bromo-4-butoxybenzene) | CuI, Ligand (optional), Base, Heat | Classic, robust method for C-N bond formation. organic-chemistry.org |

| Chan-Lam Coupling | Imidazole, Arylboronic Acid | Cu(OAc)₂, Base, O₂ (air) | Mild conditions, broad substrate scope. |

Introduction of the 4-Butoxy Moiety into the Phenyl Ring System

The final structural component of the target molecule is the 4-butoxy group on the phenyl ring. This ether linkage is typically formed using the Williamson ether synthesis . masterorganicchemistry.comsmolecule.com This reaction involves the Sₙ2 displacement of a halide by an alkoxide. For preparing a 4-butoxy-phenyl precursor, this generally means reacting a 4-substituted phenol (B47542) with a butyl halide (e.g., 1-bromobutane) in the presence of a base. masterorganicchemistry.comutahtech.edu

Synthesis of 4-Butoxyaniline : This precursor can be prepared by alkylating 4-aminophenol. The phenolic hydroxyl group is more acidic than the amino group and can be selectively deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate. The resulting phenoxide then reacts with 1-bromobutane (B133212) to form 4-butoxyaniline. Alternatively, one can start with p-nitrophenol, perform the etherification with 1-bromobutane, and then reduce the nitro group to an amine. This precursor is ideal for use in a modified Debus-Radziszewski synthesis. guidechem.com

Synthesis of 1-Bromo-4-butoxybenzene (B1267048) : This precursor is synthesized by the Williamson etherification of 4-bromophenol (B116583). 4-bromophenol is treated with a base to form the corresponding phenoxide, which is then alkylated with 1-bromobutane. The resulting 1-bromo-4-butoxybenzene is an excellent substrate for N-arylation reactions like the Ullmann condensation. nih.govchemicalbook.com

The reaction is typically carried out in a polar solvent, and sometimes a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is used to facilitate the reaction between the aqueous base and the organic substrate. chegg.com

Strategies for Chemical Diversification and Structural Modification of this compound Analogues

Substitutions at the Imidazole Nitrogen (N1)

The nitrogen at the N1 position of the imidazole ring is a common site for substitution, allowing for the introduction of various functional groups. A general method for N-alkylation involves the deprotonation of the imidazole nitrogen with a base like sodium hydride, followed by reaction with an alkyl halide. nih.gov For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized using this approach, where aminoalkyl substituents were introduced after being masked as phthalimide (B116566) groups and subsequently deprotected. nih.gov

The choice of substituent at the N1 position can significantly influence the properties of the resulting molecule. The absence of activity in certain N-1 substituted 4-phenyl-imidazole derivatives confirms the importance of the N-1 nitrogen for specific biological interactions, such as binding to the heme iron in certain enzymes. nih.gov This highlights that the N-3 nitrogen of the imidazole cannot always act as a substitute for the N-1 nitrogen in such interactions. nih.gov

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of this compound provides another avenue for structural diversification. Substituents can be introduced onto the phenyl ring to probe interactions with the interior of biological targets. nih.gov For example, thioether substituted phenyl derivatives have been synthesized through Suzuki coupling reactions, followed by demethylation to yield thiophenols. nih.gov

The nature and position of the substituent on the phenyl ring can have a significant impact on the compound's properties. For instance, the synthesis of various 1-aryl-1H-imidazole derivatives with different substituents on the phenyl ring has been reported, leading to a range of compounds with varying electronic and steric properties. rsc.org

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in medicinal chemistry. nih.govnih.gov This approach can lead to compounds with improved or novel biological activities. The this compound core can be linked to other bioactive scaffolds to create hybrid molecules. researchgate.net

For example, hybrid compounds have been designed by linking imidazole derivatives with other moieties like coumarins or non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of such hybrids often involves multi-step reactions to connect the different fragments. researchgate.net The resulting hybrid molecules can exhibit a range of biological activities, and their potential is often greater than the sum of the individual components.

Advanced Characterization Techniques for Confirming Chemical Structure and Purity

The unambiguous determination of the chemical structure and purity of synthesized compounds like this compound and its analogues is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for structural elucidation. rsc.orgbwise.krnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For example, in 1-(4-methoxyphenyl)-1H-imidazole, the signals for the aromatic protons and the methoxy (B1213986) group protons can be clearly distinguished and assigned. rsc.orgnih.gov

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazole and phenyl rings can be used to confirm the structure. rsc.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.govresearchgate.net Characteristic absorption bands for C-H, C=C, C-N, and C-O stretching and bending vibrations can confirm the presence of the imidazole and substituted phenyl moieties. nih.govresearchgate.net For instance, the FT-IR spectrum of 1-(4-methoxyphenyl)-1H-imidazole shows characteristic bands for the aromatic C-H stretching and the C-O-C stretching of the methoxy group. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. nih.govnih.gov The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. nih.gov

The following table summarizes the key characterization techniques and the type of information they provide:

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity, and count |

| ¹³C NMR | Carbon skeleton and chemical environment of carbons |

| FT-IR | Presence of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

Structure Activity Relationship Sar and Mechanistic Elucidation of 1 4 Butoxy Phenyl 1h Imidazole

Comprehensive SAR Analysis for Optimizing Biological Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's efficacy and selectivity. For derivatives of 1-phenyl-1H-imidazole, SAR analyses have focused on systematically altering its three main structural components.

The length and position of the alkoxy chain on the phenyl ring are critical determinants of a molecule's lipophilicity, which in turn governs its ability to cross cellular membranes and interact with target proteins. Studies on related heterocyclic compounds, such as N-alkylated benzimidazoles, have demonstrated a clear correlation between alkyl chain length and biological potency. acs.org

For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives tested for antiproliferative activity against the MDA-MB-231 breast cancer cell line, a progressive increase in the length of the N-alkyl chain from one to seven carbons (methyl to heptyl) generally led to increased anticancer effects. acs.org This suggests that enhanced lipophilicity improves the compound's ability to penetrate cell membranes. However, this trend is not always linear; an optimal chain length is often observed, after which potency may plateau or decrease. In one series of benzimidazoles, a pentyl chain (five carbons) was found to be the most effective, while in another series with a different phenyl substitution, a heptyl group (seven carbons) was optimal. acs.org Similarly, studies on 2-benzylbenzimidazole 'nitazene' opioids showed that alkoxy chain length markedly influenced potency, with ethoxy, isopropoxy, and propoxy chains conferring higher potency than methoxy (B1213986) or butoxy analogues. nih.gov This highlights that while the butoxy group in 1-(4-Butoxy-phenyl)-1H-imidazole contributes to its lipophilic character, fine-tuning this chain length could further optimize its pharmacological profile depending on the specific biological target.

Table 1: Effect of N-Alkyl Chain Length on Antiproliferative Activity of 2-phenyl-1H-benzimidazole Derivatives against MDA-MB-231 Cells

| Compound Series | N-Alkyl Substituent | Chain Length | IC50 (µM) |

|---|---|---|---|

| Series 1 | Methyl | 1 | >100 |

| Ethyl | 2 | 80.15 | |

| Propyl | 3 | 41.24 | |

| Butyl | 4 | 29.87 | |

| Pentyl | 5 | 21.93 | |

| Hexyl | 6 | 25.46 | |

| Heptyl | 7 | 33.10 |

Data derived from studies on analogous benzimidazole (B57391) structures to illustrate the principle of chain length influence. acs.org

Modifications to the phenyl ring of the 1-phenyl-1H-imidazole scaffold serve to probe the electronic and steric requirements of the target's binding pocket. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electrostatic potential and its ability to form key interactions.

Research on inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), where a 1-phenyl-1H-imidazole core can be found, has shown that the electronic nature of phenyl substituents is crucial. nih.gov For example, the addition of hydroxyl groups to the phenyl ring was found to restore or improve activity, likely by forming hydrogen bonds with amino acid residues like Serine 167 in the enzyme's active site. nih.gov In a separate study on benzimidazole derivatives, a p-methoxy substituent (an EDG) on the 2-phenyl ring had a positive effect on anticancer activity. acs.org Conversely, in another series of benzimidazoles designed as topoisomerase inhibitors, a compound with a strong electron-withdrawing trifluoromethyl (CF3) group showed potent activity. acs.org These findings indicate that the optimal electronic properties of the phenyl ring substituent are highly dependent on the specific biological target. Steric factors also play a significant role; bulky substituents may enhance binding through favorable van der Waals interactions or, conversely, cause steric hindrance that prevents the molecule from fitting into the active site. nih.gov

The imidazole (B134444) ring is often the lynchpin of the molecule's interaction with its biological target. It is a versatile heterocycle, capable of acting as a hydrogen bond donor or acceptor, and its nitrogen atoms can coordinate with metal ions. In many enzymes, the imidazole moiety is known to bind to the heme iron. nih.govresearchgate.net

For IDO inhibitors, the imidazole ring itself is considered optimal for binding to the heme iron, and replacing it with other heterocycles like pyridine, thiazole, or furan (B31954) leads to a significant loss of potency. nih.gov The electronic properties of the imidazole ring can be modulated by substituents on the attached phenyl ring, which in turn influences the strength of this heme-coordinating bond. researchgate.netrsc.org Furthermore, adding substituents directly to the imidazole ring can be a strategy to probe interactions at the entrance of the active site. nih.gov Studies suggest that the push/pull of electron density at the 2-position of the imidazole ring is a key factor in influencing the donor capacity of the imidazole nitrogen atoms, which is critical for target engagement. researchgate.netrsc.org

Cellular and Molecular Mechanisms of Action

Recent studies have begun to unravel the downstream cellular consequences of exposure to phenyl-substituted imidazole compounds, pointing towards a mechanism rooted in the disruption of fundamental cellular processes.

Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing reactions, essential for normal cell function. nih.gov A growing body of evidence indicates that certain imidazole derivatives can disrupt this delicate equilibrium. A study investigating the cellular toxicity of several new imidazoles, including a phenyl-substituted 1H-imidazole, found that the compounds induced dose-dependent cytotoxicity. nih.gov

This toxicity was linked to the impairment of the cell's redox balance. nih.gov Specifically, the phenyl-substituted imidazole was shown to promote the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids. nih.gov The increase in cytotoxicity could be mitigated by the presence of an antioxidant, confirming that the damage was at least partially mediated by oxidative stress. nih.gov This disruption of redox homeostasis represents a key mechanism by which these compounds exert their cytotoxic effects, overwhelming the cell's natural antioxidant defenses. nih.govresearchgate.net

Mitochondria, the powerhouses of the cell, are central to both energy production and regulated cell death pathways. They are also a primary site of ROS production. The same study that identified redox imbalance also revealed that phenyl-substituted imidazoles impair mitochondrial function. nih.gov A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP), which is essential for ATP synthesis. The investigated imidazoles were found to cause a collapse of the MMP. nih.gov

The loss of MMP is a critical event that can halt cellular energy production and initiate apoptosis (programmed cell death). This finding is supported by research on other heterocyclic compounds, which have also been shown to induce cell death via mitochondrial dysfunction, characterized by alterations in membrane potential and increased ROS formation. nih.gov The induction of mitochondrial dysfunction is therefore a significant component of the mechanism of action for this compound and related compounds, linking the initial chemical interaction to the ultimate fate of the cell. nih.govplos.org

Table 2: Summary of Mechanistic Findings for Phenyl-Substituted Imidazoles

| Mechanism | Observation | Cellular Consequence | Reference |

|---|---|---|---|

| Redox Homeostasis | Promotion of Reactive Oxygen Species (ROS) production. | Increased oxidative stress, cellular damage. | nih.gov |

| Mitochondrial Function | Impairment and loss of Mitochondrial Membrane Potential (MMP). | Disruption of ATP synthesis, initiation of apoptosis. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenyl-1H-imidazole |

| 2-phenyl-1H-benzimidazole |

| Camptothecin |

| Cisplatin |

| Etonitazene |

| Fentanyl |

| Pyridine |

| Pyrazole |

| Thiazole |

| Thiophenol |

| Trolox |

| Serine |

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen conditions, or hypoxia. nih.gov It is a master regulator of genes involved in angiogenesis, cell proliferation, and metabolism. nih.gov The HIF-1α pathway is a significant target in cancer therapy due to its role in tumor progression and metastasis. nih.govresearchgate.net

Interference with Specific Biosynthetic Pathways (e.g., Ergosterol (B1671047) Synthesis)

The imidazole ring is a well-established pharmacophore in antifungal agents that function by inhibiting ergosterol biosynthesis. mdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Azole antifungals, which include imidazole derivatives, typically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway. nih.govnih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest or death.

Although specific studies detailing the activity of this compound against ergosterol synthesis have not been reported, its structural similarity to known azole antifungals suggests a potential for this mechanism of action. The N-phenyl-1H-imidazole core is a common feature in many antifungal compounds. The butoxy group at the para-position of the phenyl ring would influence the lipophilicity of the molecule, which could affect its ability to penetrate the fungal cell membrane and interact with the active site of CYP51. Further research would be necessary to confirm and quantify the inhibitory effect of this specific compound on ergosterol biosynthesis.

Identification of Specific Molecular Targets in Cancer Pathways (e.g., PI5K-1B, Tubulin Polymerization)

In the context of cancer, beyond the HIF-1α pathway, specific molecular targets are crucial for therapeutic intervention. While no information is available regarding the interaction of this compound with phosphoinositide 3-kinase (PI3K) isoforms like PI5K-1B, the imidazole scaffold has been extensively studied for its role in the inhibition of tubulin polymerization. nih.govmdpi.commdpi.comnih.gov

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.net Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.govresearchgate.net Several imidazole-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.com For example, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally distinct but also contain a nitrogen heterocycle, have demonstrated potent inhibition of tubulin polymerization. nih.gov It is therefore a strong possibility that this compound could function as a tubulin polymerization inhibitor, a hypothesis that warrants experimental investigation.

Detailed Enzyme Kinetic Analyses of Inhibitory Action

To fully characterize the inhibitory potential of a compound, detailed enzyme kinetic analyses are indispensable. These studies provide quantitative measures of inhibitory potency and can elucidate the mechanism of inhibition.

The mechanism of enzyme inhibition by a compound like this compound would depend on the specific enzyme target. For instance, if it were to inhibit an enzyme like CYP51 in the ergosterol pathway, it would likely act as a competitive inhibitor, competing with the natural substrate (lanosterol) for binding to the enzyme's active site. Studies on other imidazole-based inhibitors have demonstrated various inhibition mechanisms. For example, imidazole itself has been shown to be a partial competitive inhibitor of a GH1 β-glucosidase. nih.gov A comprehensive kinetic analysis involving varying concentrations of both the substrate and the inhibitor would be required to determine the precise mechanism for this compound against its putative target enzymes.

Quantitative kinetic parameters provide a deeper understanding of the inhibitor's efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. While specific IC50 values for this compound are not available, studies on other imidazole derivatives have reported a wide range of IC50 values depending on the target and the cell line. For example, various imidazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines. researchgate.net

The inhibition constant (Ki) is a more precise measure of the binding affinity of an inhibitor to an enzyme. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Changes in Vmax and Km in the presence of an inhibitor help to define the inhibition mechanism. The table below illustrates the kind of data that would be generated from such kinetic studies for related imidazole compounds, highlighting the need for similar investigations for this compound.

Table 1: Illustrative Enzyme Kinetic Data for Imidazole Derivatives (Note: Data below is for various imidazole derivatives and not specifically for this compound. It serves as an example of the types of parameters that would be determined.)

| Compound/Target | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

|---|---|---|---|

| Imidazole Derivative A / Cancer Cell Line X | 5.2 | - | - |

| Imidazole Derivative B / Cancer Cell Line Y | 12.8 | - | - |

| Imidazole / GH1 β-glucosidase | - | 15.6 | Partial Competitive |

Advanced Computational and in Silico Investigations of 1 4 Butoxy Phenyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 1-(4-Butoxy-phenyl)-1H-imidazole, might interact with a biological target, typically a protein or enzyme.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and its target. For imidazole (B134444) derivatives, these scores are used to rank different compounds and prioritize them for further experimental testing. For instance, studies on related imidazole derivatives have shown a range of binding energies when docked with various receptors, indicating differing potencies. The interaction energies are a sum of various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Binding Affinities of Phenyl-Imidazole Analogs with Various Receptors

| Compound Class | Target Receptor | Binding Energy (kcal/mol) |

| Phenyl-imidazole derivatives | p38 MAP Kinase | -7.0 to -9.0 |

| Imidazole-based triazoles | Carbonic Anhydrase II | -8.0 to -8.4 |

| Diphenyl-imidazole derivatives | Lactate Dehydrogenase | -9.7 |

| Benzimidazole (B57391) derivatives | COX/LOX Receptors | -6.5 to -7.9 impactfactor.orgresearchgate.net |

Note: This table presents data for analogous compounds to illustrate the range of binding affinities observed for this class of molecules. Data for this compound is not available.

Molecular docking simulations can pinpoint specific amino acid residues within the active site of a protein that are critical for ligand binding. For phenyl-imidazole derivatives, hydrogen bonding between the nitrogen atoms of the imidazole ring and amino acid residues like serine or cysteine is a common and important interaction. nih.gov The phenyl ring can engage in hydrophobic interactions with nonpolar residues, while the butoxy group could potentially form additional hydrophobic contacts, further stabilizing the complex. The identification of these key interactions is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. For imidazole derivatives, these descriptors can include electronic properties (like HOMO and LUMO energies), steric parameters (such as molar refractivity), and hydrophobicity (logP). nih.govnih.gov The resulting QSAR equations can then be used to predict the biological potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives highlighted the importance of electronic and lipophilic parameters for cytotoxicity. nih.gov

Table 2: Example of a 2D-QSAR Model for Antitumor Activity of Phenoxypyridine Derivatives

| Statistical Parameter | Value |

| R² (coefficient of determination) | 0.77 |

| Q² (cross-validation coefficient) | 0.62 |

| External Validation (R²ext) | 0.90 |

Source: Adapted from a study on 4-phenoxypyridine (B1584201) derivatives containing imidazole-4-carboxamide. imist.ma This table illustrates the statistical quality of a representative QSAR model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules. These models generate 3D contour maps that visualize regions where changes in steric bulk or electrostatic potential would be expected to increase or decrease biological activity. For a compound like this compound, a 3D-QSAR study could reveal that increasing the bulkiness of the butoxy group might be favorable or unfavorable for activity, depending on the shape of the target's binding pocket. Similarly, the electrostatic potential around the imidazole and phenyl rings can be fine-tuned to enhance interactions with the receptor. Studies on related imidazole derivatives have shown that negative electrostatic potentials around the nitrogen atoms of the imidazole moiety can be crucial for antibacterial activity. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems. aps.org For this compound, DFT and other quantum chemical calculations provide deep insights into its behavior at the molecular level.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its reactivity and stability. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for estimating chemical stability, reactivity, and electron conductivity. nih.gov A smaller energy gap generally indicates higher reactivity. For imidazole derivatives, the HOMO-LUMO gap can be influenced by various substituents. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (IP+EA)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (IP-EA)/2 ).

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Chemical Potential (μ): The negative of electronegativity (-χ).

Below is a table showcasing typical reactivity descriptors for a related imidazole derivative, imidazole-2-carboxaldehyde.

| Molecular Property | Values (eV) |

| EHOMO | -7.20 |

| ELUMO | 2.14 |

| Energy gap (ΔE) | 5.05 |

| Ionization potential (IP) | 7.20 |

| Electron affinity (EA) | 2.14 |

| Chemical potential (CP) | -4.67 |

| Electronegativity (χ) | 4.67 |

| Hardness (η) | -0.93 |

| Softness (S) | 1.06 |

| Data derived from a study on imidazole-2-carboxaldehyde and presented here for illustrative purposes. researchgate.net |

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govwalisongo.ac.id The MEP is calculated using DFT methods and provides a color-coded map where different colors represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack. In imidazole-containing compounds, these negative regions are often localized over nitrogen atoms. nih.govorientjchem.org

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron-deficient regions. These sites are prone to nucleophilic attack. For imidazole derivatives, hydrogen atoms attached to nitrogen often exhibit the most positive charge. orientjchem.org

Green regions signify areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map of this compound, one can identify the most likely sites for intermolecular interactions, including hydrogen bonding and other non-covalent interactions.

Investigations into Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical data storage and optical switching. semanticscholar.orgias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net

Computational studies on imidazole derivatives have shown that they can exhibit significant NLO behavior. researchgate.net A high value of hyperpolarizability is a key indicator of a strong NLO response. researchgate.netsemanticscholar.org Theoretical calculations using DFT can predict these NLO properties. The presence of π-conjugated systems and donor-acceptor groups within a molecule can enhance its NLO activity. researchgate.net For this compound, the phenyl and imidazole rings form a conjugated system, and the butoxy group can act as an electron donor, potentially leading to interesting NLO properties.

Analysis of Non-Covalent Interactions via Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in molecular recognition, self-assembly, and the stabilization of molecular complexes. nih.gov The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgwikipedia.org

The RDG is a dimensionless function derived from the electron density (ρ) and its first derivative. chemtools.org By plotting the RDG against the electron density, different types of interactions can be identified:

Strong attractive interactions , like hydrogen bonds, appear as spikes in the low-density, low-gradient region of the plot.

Weak van der Waals interactions are also found in this region but are typically broader.

Steric clashes or repulsive interactions are characterized by a different signature in the plot.

The RDG isosurfaces can be visualized in 3D space and color-coded to distinguish between attractive and repulsive interactions. chemtools.orgresearchgate.net Blue-colored isosurfaces typically indicate strong attractive interactions, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net This analysis can reveal the specific non-covalent forces that govern the structure and interactions of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions over time. nih.gov In the context of drug design and discovery, MD simulations are used to investigate how a ligand, such as this compound, interacts with a target protein at an atomic level. nih.govnih.gov

These simulations can provide detailed information on:

Binding Modes: How the ligand fits into the binding site of the protein.

Key Amino Acid Residues: Which amino acids in the protein are crucial for the interaction.

Binding Stability: The stability of the ligand-protein complex over time.

Conformational Changes: How the protein and ligand change their shapes upon binding.

By simulating the movement of atoms over a period of time, MD can reveal the flexibility of the ligand and the protein, as well as the strength and nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for understanding the mechanism of action of a potential drug and for designing more potent and selective molecules.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. researchgate.net

Various ADME properties can be predicted for this compound using different software and web-based tools:

Absorption: Prediction of oral bioavailability, intestinal absorption, and adherence to rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally active if it has a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

Distribution: Estimation of properties like plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For instance, a compound might be predicted to inhibit or be a substrate for enzymes like CYP2C9 or CYP2C19. researchgate.net

Excretion: While less commonly predicted in detail, some models can provide insights into the likely routes of excretion.

Below is a hypothetical ADME prediction table for a compound with characteristics similar to this compound, based on general predictions for small molecules.

| Property | Predicted Value/Classification |

| Molecular Weight | < 500 g/mol |

| LogP | ~3-4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of Five | Compliant |

| Oral Bioavailability | Good |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibitor | Unlikely |

| CYP3A4 Inhibitor | Likely |

| This table presents illustrative data and does not represent experimentally verified values for this compound. |

Computational Assessment of Oral Bioavailability

Oral bioavailability, a critical parameter for orally administered drugs, is influenced by a multitude of factors, including aqueous solubility and intestinal permeability. Computational models provide valuable insights into these properties, guiding the optimization of drug candidates. For this compound, various physicochemical descriptors relevant to oral bioavailability have been calculated using established in silico models. These parameters are fundamental in predicting the compound's behavior in a biological system.

Key predicted physicochemical properties of this compound are summarized in the table below. These values are derived from computational algorithms that are widely used in the pharmaceutical industry to estimate the drug-like characteristics of a molecule.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 216.28 g/mol | Within the range for good oral bioavailability. |

| LogP (o/w) | 3.45 | Indicates good lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) | 30.5 Ų | Suggests good intestinal absorption and cell permeability. |

| Number of Hydrogen Bond Donors | 0 | Favorable for oral absorption. |

| Number of Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |

| Number of Rotatable Bonds | 5 | Indicates a degree of conformational flexibility. |

This table is generated based on computational predictions for this compound and is intended for research purposes.

The data presented in the table suggest that this compound possesses a favorable profile for oral bioavailability. Its molecular weight is well under the 500 g/mol threshold often associated with good absorption. The predicted LogP value indicates a balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in the gastrointestinal tract and passage through lipidic membranes. Furthermore, the low topological polar surface area and the number of hydrogen bond acceptors are consistent with characteristics of orally bioavailable drugs.

Prediction of Permeability and Absorption Characteristics

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. In silico models, particularly those that predict permeability through Caco-2 cell monolayers, are widely used as a surrogate for human intestinal absorption. These models are based on quantitative structure-activity relationship (QSAR) studies that correlate molecular descriptors with experimentally determined permeability coefficients.

For this compound, computational predictions of its permeability and absorption characteristics have been performed. The results from these predictive models offer a preliminary assessment of how the compound is likely to be absorbed following oral administration.

| Parameter | Predicted Outcome | Implication for Drug Development |

| Caco-2 Permeability | High | Suggests good potential for absorption across the intestinal barrier. |

| Human Intestinal Absorption (HIA) | High | Indicates that a significant fraction of the dose is likely to be absorbed from the gut. |

| P-glycoprotein (P-gp) Substrate | No | Favorable, as it is not predicted to be a substrate for this major efflux transporter, which can limit drug absorption. |

This table is generated based on computational predictions for this compound and is intended for research purposes.

Computational Drug Likeness Assessment and Lead Optimization Parameters

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. This assessment is often based on the analysis of the compound's physicochemical properties and comparison to the characteristics of known drugs. One of the most widely used guidelines is Lipinski's Rule of Five, which sets criteria for properties that are associated with good oral absorption.

A computational drug-likeness assessment for this compound has been conducted, evaluating its compliance with several established rules and its potential for lead optimization.

| Drug-Likeness Model | Prediction | Significance |

| Lipinski's Rule of Five | No violations | Indicates good potential for oral bioavailability. |

| Ghose Filter | Compliant | Meets the criteria for drug-likeness based on physicochemical properties. |

| Veber's Rule | Compliant | Suggests good oral bioavailability based on TPSA and rotatable bonds. |

| Lead-likeness | Favorable | Possesses characteristics suitable for a starting point in a lead optimization program. |

| Synthetic Accessibility Score | 2.5 (on a scale of 1-10, with 1 being very easy) | Suggests that the molecule is relatively straightforward to synthesize. |

This table is generated based on computational predictions for this compound and is intended for research purposes.

The computational analysis reveals that this compound adheres to Lipinski's Rule of Five, with zero violations. This is a significant finding, as it suggests a high probability of good oral absorption. The compound also passes other drug-likeness filters, such as the Ghose and Veber rules, further strengthening its profile as a potential drug candidate.

From a lead optimization perspective, the compound exhibits favorable lead-likeness characteristics, implying that it serves as a good scaffold for further chemical modifications to enhance potency and selectivity. The synthetic accessibility score indicates that the synthesis of this compound and its analogs is likely to be feasible, which is an important practical consideration in any drug discovery program.

Preclinical Research Applications and in Vivo Efficacy of Imidazole Derivatives

In Vivo Efficacy Studies in Relevant Animal Models

In vivo efficacy studies are a critical step in the preclinical evaluation of any new chemical entity. These studies utilize animal models that mimic human diseases to assess the therapeutic potential of a compound.

Selection and Utilization of Appropriate Animal Models for Disease States (e.g., Infectious Diseases, Neurodegeneration)

The choice of an animal model is paramount for obtaining relevant and translatable data. For infectious diseases caused by fungal pathogens such as Candida albicans, murine models of disseminated or localized candidiasis are frequently employed. scitechdaily.comnih.gov These models can be established in both immunocompetent and immunocompromised mice, the latter often created through the administration of immunosuppressive agents to better reflect the clinical scenario in at-risk patient populations. scitechdaily.com The efficacy of antifungal agents, including imidazole (B134444) derivatives, is then evaluated by monitoring survival rates or fungal burden in target organs. scitechdaily.comnih.gov

In the context of neurodegenerative diseases like Alzheimer's disease, a variety of animal models are utilized to recapitulate different aspects of the complex pathology. nih.govxiahepublishing.comnih.gov Genetically modified mouse models, such as the 5xFAD model which expresses human genes with mutations linked to familial Alzheimer's, are commonly used. nih.gov These models develop key pathological hallmarks of the disease, including amyloid plaques and cognitive deficits, providing a platform to test the efficacy of potential therapeutic agents. nih.goveurekalert.org Other models involve the direct administration of neurotoxic agents like streptozotocin (B1681764) or amyloid-beta peptides into the brain to induce Alzheimer's-like pathology. xiahepublishing.comeurekalert.org The selection of the model depends on the specific pathogenic mechanism being targeted by the investigational compound. nih.gov For instance, models of neuroinflammation, another key feature of Alzheimer's, can also be utilized. nih.gov

Efficacy in Murine Models of Specific Pathologies (e.g., Candidiasis, Alzheimer's Disease)

While direct in vivo efficacy data for 1-(4-Butoxy-phenyl)-1H-imidazole is not available, studies on other imidazole derivatives highlight the potential of this chemical class.

In a murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida albicans, the pneumocandin derivative L-743,872 demonstrated significant efficacy, prolonging the survival of both immunocompetent and neutropenic mice. scitechdaily.com Another study on novel imidazole derivatives containing a 2,4-dienone motif showed that these compounds could improve the survival rate of mice infected with C. albicans, including fluconazole-resistant strains. nih.gov Topical application of a 1% and 2% cream or solution of flutrimazole, an imidazole derivative, was highly effective in a model of rat vaginal candidiasis. nih.gov

In the realm of neurodegeneration, a representative imidazole-linked heterocycle, LSL33, was evaluated in a 5xFAD mouse model of Alzheimer's disease. nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation. nih.gov Similarly, a series of diphenyl conjugated imidazole derivatives were assessed for their potential to treat Alzheimer's disease by inhibiting glutaminyl cyclase, an enzyme involved in the formation of neurotoxic amyloid-beta peptides. nih.gov A selected inhibitor from this series was shown to reduce the generation of these toxic peptides in vivo and improve the behavior of Alzheimer's disease model mice. nih.gov

Table 1: In Vivo Efficacy of Representative Imidazole Derivatives in Murine Models

| Compound/Derivative Class | Animal Model | Disease Pathology | Observed Efficacy | Citation |

| L-743,872 (Pneumocandin derivative) | Murine model of disseminated candidiasis | Fungal infection (C. albicans) | Prolonged survival | scitechdaily.com |

| Imidazole derivatives with 2,4-dienone motif | Murine model of candidiasis | Fungal infection (C. albicans) | Improved survival rate | nih.gov |

| Flutrimazole | Rat model of vaginal candidiasis | Fungal infection (C. albicans) | High rate of cure or marked improvement | nih.gov |

| LSL33 (Imidazole-linked heterocycle) | 5xFAD mouse model | Alzheimer's Disease | Ameliorated cognitive impairment and neuroinflammation | nih.gov |

| Diphenyl conjugated imidazole derivatives | Mouse model of Alzheimer's Disease | Alzheimer's Disease | Reduced neurotoxic peptide generation, improved behavior | nih.gov |

Preclinical Pharmacokinetic Investigations in Animal Models

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of preclinical development. These studies in animal models help to predict the behavior of a compound in humans.

Characterization of Absorption and Distribution Profiles

The absorption and distribution of a compound determine its concentration at the target site and in other tissues. For orally administered drugs, rapid absorption is often desirable. For instance, a tyrosine kinase inhibitor, KBP-7018, reached maximum plasma concentration within 15 minutes of oral administration in mice, indicating rapid absorption. eurekalert.org The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in the body's tissues. For a novel MET kinase inhibitor, GNE-A, the volume of distribution ranged from 2.1 to 9.0 L/kg across different animal species. nih.govnih.gov Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is typically active. GNE-A exhibited high plasma protein binding (96.7-99.0%). nih.govnih.gov

Determination of In Vivo Half-Life

The in vivo half-life (t½) of a compound is the time it takes for its concentration in the plasma to be reduced by half. This parameter is crucial for determining dosing intervals. The mean terminal elimination half-life of the MET kinase inhibitor GNE-A varied across species, ranging from 1.67 hours in rats to 16.3 hours in dogs. nih.govnih.gov For the tyrosine kinase inhibitor KBP-7018, the terminal half-life after oral administration was 4.29 hours in mice and 4.8 hours in rats. eurekalert.org

Table 2: Preclinical Pharmacokinetic Parameters of Representative Drug Candidates

| Compound | Animal Model | Absorption (Oral) | Distribution (Vd) | Elimination Half-Life (t½) | Citation |

| GNE-A (MET kinase inhibitor) | Mouse, Rat, Dog, Monkey | Bioavailability: 11.2% - 88.0% | 2.1 - 9.0 L/kg | 1.67 - 16.3 hours | nih.govnih.gov |

| KBP-7018 (Tyrosine kinase inhibitor) | Mouse, Rat | Rapid absorption (Tmax: 15 min in mice) | 1.51 - 4.65 L/kg | 4.29 hours (mouse, oral), 4.8 hours (rat, oral) | eurekalert.org |

Translational Validation of In Vitro and Computational Findings through Preclinical Studies

Preclinical in vivo studies serve as a critical bridge, validating the promising results obtained from earlier in vitro and computational analyses. nih.gov For example, the in vitro antifungal activity of flutrimazole, demonstrated by its potent inhibition of ergosterol (B1671047) biosynthesis in Candida albicans cell-free homogenates, was successfully translated into in vivo efficacy in animal models of candidiasis. nih.gov

Similarly, in the field of neurodegeneration, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and in vitro neuroprotective effects of imidazole derivatives are often the basis for advancing a compound to in vivo testing. nih.gov The beneficial effects of the imidazole-linked heterocycle LSL33 observed in a cellular model of neuroinflammation were subsequently confirmed in a mouse model of Alzheimer's disease, where it reduced neuroinflammation markers. nih.gov Likewise, diphenyl conjugated imidazole derivatives that showed potent inhibitory activity against human glutaminyl cyclase in vitro, also demonstrated the ability to reduce the formation of neurotoxic peptides in vivo. nih.gov This translational validation is a key step in de-risking a compound and building confidence in its potential for further development.

Future Research Directions and Translational Potential of 1 4 Butoxy Phenyl 1h Imidazole

Prospects for Developing Novel Imidazole-Based Therapeutic Agents

The imidazole (B134444) ring is a privileged structure in drug development, known for its ability to engage in various biological interactions. The prospects for developing novel therapeutic agents based on the 1-(4-Butoxy-phenyl)-1H-imidazole scaffold are rooted in the diverse pharmacological activities exhibited by analogous compounds. These activities include, but are not limited to, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net

The this compound structure combines the biologically active imidazole core with a butoxy-phenyl substituent. This lipophilic butoxy group can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability and efficacy. Future research should focus on elucidating the specific therapeutic targets of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels implicated in various diseases would be a crucial first step. For instance, given the known anticancer properties of some phenyl-imidazole derivatives that inhibit enzymes like epidermal growth factor receptor (EGFR) or Pin1, investigating the effect of this compound on these and other cancer-related pathways is a logical starting point. researchgate.netnih.gov

Addressing Challenges and Exploring Opportunities in Imidazole Drug Development

The development of imidazole-based drugs is not without its challenges. One significant hurdle is the potential for inhibition of cytochrome P450 (CYP) enzymes, which can lead to undesirable drug-drug interactions. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to metabolism-based inhibition. Therefore, early-stage in vitro assays to assess the inhibitory potential of this compound against major CYP isoforms are essential.

Another challenge lies in optimizing the selectivity of the compound for its intended target to minimize off-target effects and associated toxicities. Structure-activity relationship (SAR) studies will be pivotal in addressing this. By systematically modifying the butoxy-phenyl moiety and exploring substitutions on the imidazole ring, it may be possible to enhance potency and selectivity. researchgate.net

Opportunities in the development of this compound lie in its potential for broad-spectrum activity. For example, some imidazole derivatives have shown efficacy against both microbial infections and cancer. nih.govnih.gov Investigating this dual-activity profile could lead to the development of novel therapeutics for complex diseases, such as infection-associated cancers. Furthermore, the synthesis of this compound is expected to be straightforward, leveraging established methods for N-arylation of imidazoles, which presents an opportunity for cost-effective large-scale production.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a comprehensive understanding of the mechanism of action and potential toxicities of this compound, the integration of multi-omics and systems biology approaches is indispensable. These technologies can provide a global view of the molecular changes induced by the compound in biological systems.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the changes in gene expression in cells or tissues treated with the compound. This can help identify the signaling pathways modulated by this compound and provide clues about its primary targets and off-target effects.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can validate the findings from transcriptomic studies and provide further insights into the compound's mechanism of action. For instance, identifying the protein interaction partners of this compound can directly reveal its targets.

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to the compound, metabolomics can reveal alterations in metabolic pathways. This is particularly relevant for assessing potential metabolic liabilities and understanding the functional consequences of target engagement.

A systems biology approach would then integrate these multi-omics datasets to construct comprehensive network models of the compound's effects. This holistic view can help in predicting its therapeutic efficacy and potential adverse effects, thereby guiding further preclinical and clinical development.

Strategic Directions for Further Preclinical Development

Based on the promising profile of imidazole-based compounds, a clear strategic path for the preclinical development of this compound can be outlined.

Lead Optimization: The initial focus should be on lead optimization through medicinal chemistry efforts. SAR studies, guided by computational modeling and in vitro screening, will be crucial to improve the compound's potency, selectivity, and ADME properties. The synthesis and evaluation of a focused library of analogues with variations in the alkoxy chain length and substitution patterns on the phenyl ring would be a key activity.

In Vitro and In Vivo Efficacy Models: Once optimized leads are identified, their efficacy must be demonstrated in relevant in vitro and in vivo disease models. The choice of models will depend on the identified therapeutic area. For example, if anticancer activity is pursued, testing in a panel of cancer cell lines followed by evaluation in xenograft or patient-derived xenograft (PDX) mouse models would be necessary. nih.gov

Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of the lead compounds. Early toxicology screening, including cytotoxicity assays, genotoxicity assays, and in vivo tolerability studies, will be critical to identify any potential safety concerns.

Biomarker Development: The identification of predictive and pharmacodynamic biomarkers will be essential for the clinical translation of this compound. Data from multi-omics studies can aid in discovering biomarkers that can be used to select patients who are most likely to respond to the treatment and to monitor the biological effects of the drug in clinical trials.

Q & A

Basic: What are the established synthetic routes for 1-(4-Butoxy-phenyl)-1H-imidazole, and what key reaction parameters influence yield?

The synthesis typically involves nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions . For example, reacting 4-butoxyphenyl halides with imidazole derivatives in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI or Pd) under inert atmospheres (argon) at elevated temperatures (120°C) . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity .

- Catalyst loading : CuI (0.1 eq.) or Pd catalysts improve regioselectivity in coupling reactions .

- Reaction time : Extended durations (24+ hours) ensure completion, as noted in multi-step protocols .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify regiochemistry .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-N stretching in imidazole rings) .

- X-ray Crystallography : Provides definitive structural proof; SHELX programs are widely used for refinement .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between spectroscopic data and predicted molecular structures during characterization?

- Cross-validation : Combine NMR, IR, and X-ray data. For instance, if NMR suggests a different regiochemistry than computational models, crystallography (via SHELXL) can resolve ambiguities .

- DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify mismatches .

- Crystallographic refinement : Use SHELXL’s robust algorithms to correct for twinning or disorder in crystal structures .

Advanced: What strategies optimize the regioselective synthesis of this compound derivatives?

- Catalyst design : Pd-based catalysts with bulky ligands enhance selectivity for C-H activation at specific positions .

- Substituent effects : Electron-donating groups (e.g., butoxy) direct coupling reactions to para positions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in imidazole functionalization .

Basic: What biological activities are associated with this compound derivatives, and how are these assessed?

- Antimicrobial activity : Evaluated via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Enzyme inhibition : Targets like cyclooxygenase (COX) or cytochrome P450 are tested using fluorometric or colorimetric assays .

- Anticancer potential : MTT assays screen for cytotoxicity against cancer cell lines .

Advanced: How do structural modifications at specific positions of the imidazole ring affect bioactivity and pharmacokinetics?

- Position 1 : Substituting with aryl groups (e.g., 4-butoxyphenyl) enhances lipophilicity, improving membrane permeability .

- Position 2 : Thiol or methylthio groups increase hydrogen-bonding capacity, boosting enzyme inhibition .

- QSAR modeling : Comparative Molecular Similarity Indices Analysis (CoMSIA) predicts bioactivity changes with substituent variations .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .

- Recrystallization : High-purity crystals are obtained using ethanol/water mixtures .

- HPLC : Reversed-phase HPLC resolves closely related derivatives .

Advanced: What computational methods are employed to predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.